6-methoxy-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-8-yl acetate
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Overview
Description
6-methoxy-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-8-yl acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-8-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-2H-chromen-2-one and 3-methylbut-2-en-1-ol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as potassium carbonate, is used to deprotonate the hydroxyl group of 3-methylbut-2-en-1-ol, facilitating its nucleophilic attack on the chromen-2-one derivative.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Solvents: Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors could also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one ring, converting it to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 6-methoxy-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-8-carboxylic acid.
Reduction: Formation of 6-methoxy-7-[(3-methylbut-2-en-1-yl)oxy]-2-hydroxy-2H-chromen-8-yl acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-methoxy-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-8-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-8-yl acetate involves its interaction with various molecular targets:
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Osthol: 7-methoxy-8-(3-methylbut-2-en-1-yl)chromen-2-one, known for its anticancer and anti-inflammatory properties.
Coumarin: A simpler structure with similar antioxidant properties.
Esculetin: 6,7-dihydroxycoumarin, known for its anti-inflammatory and anticancer activities.
Uniqueness
6-methoxy-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-8-yl acetate stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its methoxy and acetate groups enhance its solubility and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C17H18O6 |
---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
[6-methoxy-7-(3-methylbut-2-enoxy)-2-oxochromen-8-yl] acetate |
InChI |
InChI=1S/C17H18O6/c1-10(2)7-8-21-16-13(20-4)9-12-5-6-14(19)23-15(12)17(16)22-11(3)18/h5-7,9H,8H2,1-4H3 |
InChI Key |
HLWOANLPPGWSTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1OC(=O)C)OC)C |
Origin of Product |
United States |
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